(R)-6-Bromo Phenylephrine Hydrochloride
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Overview
Description
®-6-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is an alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The addition of a bromine atom at the 6th position of the phenylephrine molecule enhances its pharmacological properties, making it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. The process begins with the preparation of phenylephrine, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position of the phenylephrine molecule.
Industrial Production Methods
Industrial production of ®-6-Bromo Phenylephrine Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylephrine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylephrine.
Substitution: Various substituted phenylephrine derivatives depending on the nucleophile used.
Scientific Research Applications
®-6-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Employed in studies involving adrenergic receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions requiring vasoconstriction or mydriasis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
®-6-Bromo Phenylephrine Hydrochloride exerts its effects by binding to alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The bromine atom enhances the compound’s affinity for the receptor, resulting in more potent pharmacological effects. The molecular targets include the alpha-1 adrenergic receptors located on vascular smooth muscle cells, which mediate the vasoconstrictive response.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine Hydrochloride: The parent compound without the bromine atom.
Methoxamine Hydrochloride: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.
Norepinephrine: A naturally occurring alpha-1 adrenergic agonist with broader physiological effects.
Uniqueness
®-6-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which enhances its pharmacological properties. This modification results in increased potency and selectivity for alpha-1 adrenergic receptors compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXUJKAFSLXMY-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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